molecular formula C13H19Cl3N2O2 B554912 Melphalan hydrochloride CAS No. 3223-07-2

Melphalan hydrochloride

Numéro de catalogue: B554912
Numéro CAS: 3223-07-2
Poids moléculaire: 341.7 g/mol
Clé InChI: OUUYBRCCFUEMLH-YDALLXLXSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

    Voies de synthèse : Le melphalan est synthétisé par alkylation de la L-phénylalanine avec la moutarde à l'azote (bis(2-chloroéthyl)amine).

    Conditions réactionnelles : La réaction se produit généralement en conditions anhydres en utilisant des solvants appropriés.

    Production industrielle : Le melphalan est produit à l'échelle industrielle, garantissant une pureté et une qualité élevées.

  • Analyse Des Réactions Chimiques

      Réactions : Le melphalan subit des réactions en raison de ses groupes fonctionnels moutarde à l'azote.

      Réactifs courants : Moutarde à l'azote, L-phénylalanine et solvants appropriés.

      Principaux produits : Le produit principal est le melphalan lui-même, qui forme des liaisons covalentes avec l'ADN et l'ARN.

  • Applications de recherche scientifique

      Chimie : Utilisé comme composé modèle pour l'étude des agents alkylants et de leurs effets sur les biomolécules.

      Biologie : Étudié pour son impact sur la croissance cellulaire, la réparation de l'ADN et l'apoptose.

      Médecine : Essentiel dans les protocoles de traitement du cancer, en particulier pour la transplantation de cellules souches hématopoïétiques.

      Industrie : Employé dans la recherche et le développement pharmaceutiques.

  • Mécanisme d'action

      Interférence de l'ADN et de l'ARN : Le melphalan interfère avec la synthèse de l'ADN et de l'ARN en formant des liaisons croisées covalentes avec les acides nucléiques.

      Cibles moléculaires : Cible principalement les cellules en division rapide, y compris les cellules cancéreuses.

      Voies impliquées : L'alkylation perturbe la réplication et la transcription de l'ADN, conduisant à la mort cellulaire.

  • Applications De Recherche Scientifique

      Chemistry: Used as a model compound for studying alkylating agents and their effects on biomolecules.

      Biology: Investigated for its impact on cell growth, DNA repair, and apoptosis.

      Medicine: Essential in cancer treatment protocols, especially for hematopoietic stem cell transplantation.

      Industry: Employed in pharmaceutical research and development.

  • Mécanisme D'action

      DNA and RNA Interference: Melphalan interferes with DNA and RNA synthesis by forming covalent cross-links with nucleic acids.

      Molecular Targets: Primarily targets rapidly dividing cells, including cancer cells.

      Pathways Involved: Alkylation disrupts DNA replication and transcription, leading to cell death.

  • Comparaison Avec Des Composés Similaires

      Unicité : La structure de moutarde à l'azote du melphalan le distingue des autres agents alkylants.

      Composés similaires : La mechlorethamine, la cyclophosphamide et la chlorambucil sont des composés apparentés.

    Activité Biologique

    Melphalan hydrochloride, an alkylating agent belonging to the nitrogen mustard group, is primarily used in the treatment of multiple myeloma and ovarian carcinoma. Its mechanism of action involves the formation of DNA cross-links, leading to cytotoxic effects on rapidly dividing cells. This article delves into the biological activity of this compound, highlighting its pharmacokinetics, pharmacodynamics, immunomodulatory effects, and clinical applications.

    Melphalan exerts its cytotoxic effects by binding to the N7 position of guanine in DNA, resulting in inter- and intra-strand cross-linking. This action disrupts DNA replication and transcription, ultimately leading to cell death. Melphalan's bifunctional nature allows it to induce both types of cross-links, which is critical for its effectiveness against various malignancies .

    Pharmacokinetics

    The pharmacokinetic profile of melphalan shows significant variability among individuals. Key parameters include:

    • Half-life (t1/2β) : Ranges from 25 to 96 minutes.
    • Plasma clearance : Varies between 127 and 797 mL/min/m².
    • Volume of distribution : Approximately 0.5 L/kg.
    • Absorption : Melphalan is absorbed via a neutral amino acid transport system, which is shared with leucine .

    Table 1: Pharmacokinetic Parameters of Melphalan

    ParameterValue Range
    Half-life (t1/2β)25 - 96 minutes
    Plasma Clearance127 - 797 mL/min/m²
    Volume of Distribution~0.5 L/kg

    Pharmacodynamics

    Melphalan's pharmacodynamics are characterized by its dose-dependent cytotoxicity and immunomodulatory effects. The drug is known to cause dose-limiting bone marrow suppression, which is a significant consideration in treatment regimens .

    Immunogenic Effects

    Recent studies have highlighted melphalan's ability to induce immunogenic cell death (ICD), characterized by:

    • Membrane translocation of calreticulin (CRT).
    • Release of high-mobility group box 1 (HMGB1) protein.

    These processes enhance tumor antigen uptake by dendritic cells (DCs) and promote the activation of CD8+ T cells, suggesting that melphalan may also play a role in modulating immune responses against tumors .

    Clinical Applications

    Melphalan is primarily used in:

    • Multiple Myeloma : It serves as a conditioning agent prior to autologous stem cell transplantation (ASCT). High-dose melphalan (200 mg/m²) has been established as a standard conditioning regimen, showing improved complete remission rates and overall survival .
    • Ovarian Carcinoma : It is utilized for patients unresponsive to other treatments.

    Case Studies

    • Phase IIb Study on EVOMELA :
      • A multicenter trial demonstrated the efficacy and safety profile of EVOMELA (a new formulation of melphalan) as a high-dose conditioning regimen for ASCT in multiple myeloma patients. The study reported a 92.3% overall response rate with manageable toxicity levels .
    • Immunogenic Effects Study :
      • Research indicated that melphalan-treated tumors exhibited increased uptake of tumor-associated antigens by DCs, correlating with enhanced activation of T cells. This suggests potential benefits beyond its cytotoxic effects, highlighting its role in fostering an immunogenic microenvironment .

    Q & A

    Basic Research Questions

    Q. What analytical methods are recommended for identifying Melphalan hydrochloride in research samples?

    • Methodological Answer : this compound can be identified via colorimetric tests and chloride-specific reactions. For example, dissolving 0.02 g of Melphalan in methanol, adding 4-(4-nitrobenzyl)pyridine, and evaporating yields a purple color upon ammonia addition . Chloride identification involves acidifying a sodium hydroxide-treated sample with nitric acid and testing for chloride ions . High-performance liquid chromatography (HPLC) with linearity validation (LOQ to 150% concentration) and statistical parameters (correlation coefficient, residual sum of squares) is also critical for quantification .

    Q. What is the alkylating mechanism of this compound, and how does it differ from other alkylating agents?

    • Methodological Answer : this compound acts as a bifunctional alkylator, forming ethylenimmonium intermediates that induce intra- and inter-strand DNA crosslinks (guanine N7-N7 and adenine N3 alkylation) . Unlike mechlorethamine hydrochloride (a nitrogen mustard), Melphalan exhibits prolonged suppression of interleukin-6 (IL-6) in bone marrow stromal cells (BMSCs) and osteoblasts (HOBs), suggesting additional transcriptional or post-translational mechanisms beyond alkylation .

    Q. How should this compound solutions be prepared and stored to ensure stability in experimental settings?

    • Methodological Answer : Stability varies with formulation. Captisol-stabilized Melphalan (Evomela) shows better stability in 0.9% sodium chloride solutions stored in polyvinyl chloride bags compared to propylene glycol-based formulations. Researchers should validate storage conditions (e.g., temperature, light exposure) using HPLC to monitor degradation products over time .

    Advanced Research Questions

    Q. How does this compound exposure affect interleukin-6 (IL-6) expression in bone marrow stromal cells (BMSCs) and osteoblasts (HOBs)?

    • Methodological Answer : Treat BMSCs/HOBs with Melphalan (e.g., 50 µg/mL for 24 hours), replace media, and collect supernatants at 2–48 hours post-treatment. IL-6 levels are quantified via ELISA. Log-transformed ANOVA and Tukey post hoc analysis reveal significant IL-6 suppression compared to untreated controls and other alkylators like mechlorethamine . Transcriptional analysis (qPCR) shows initial IL-6 mRNA upregulation at 4 hours but progressive decline with prolonged exposure .

    Q. What methodological considerations are critical when comparing this compound's effects with other alkylating agents like mechlorethamine hydrochloride?

    • Methodological Answer : Use matched molar concentrations and exposure durations (e.g., 24-hour treatment followed by media replacement). Include untreated controls and parallel assays (e.g., IL-6 ELISA, RNA stability tests with Actinomycin-D). Statistical analysis must account for cell-type-specific responses; for example, HOBs show transient IL-6 suppression with mechlorethamine, while BMSCs are less sensitive .

    Q. How can researchers validate the linearity and sensitivity of HPLC methods for quantifying this compound residues?

    • Methodological Answer : Prepare triplicate samples at five concentration levels (LOQ to 150% of target). Plot detector response (y-axis) against concentration (x-axis) and calculate regression parameters (slope, R² >0.99, y-intercept <5%). Signal-to-noise ratios ≥3 at LOQ confirm sensitivity .

    Q. What strategies are effective in overcoming formulation challenges related to this compound's stability in intravenous solutions?

    • Methodological Answer : Compare stabilizers like Captisol versus propylene glycol using accelerated stability testing (e.g., 40°C/75% RH for 6 months). Monitor pH, osmolality, and degradation products via HPLC. Propylene glycol-free formulations reduce risks of metabolic acidosis and hyperosmolality in preclinical models .

    Q. How do transcriptional changes induced by this compound contribute to its cytotoxic effects beyond DNA alkylation?

    • Methodological Answer : Perform cellular fractionation and western blotting to assess transcription factor localization (e.g., p65, c-jun, C/EBP-β). Combine Melphalan with RNA synthesis inhibitors (α-amanitin) to evaluate IL-6 mRNA stability. Despite alkylation, Melphalan’s sustained IL-6 suppression suggests epigenetic or post-transcriptional modulation .

    Q. What are the key differences in the pharmacokinetic profiles of this compound and its prodrug derivatives like Melflufen hydrochloride?

    • Methodological Answer : Melflufen, a dipeptide prodrug, exhibits enhanced cellular uptake and hydrolysis to Melphalan in myeloma cells. In xenograft models (e.g., MM.1S), Melflufen (3 mg/kg IV twice weekly) shows superior tumor growth inhibition compared to equimolar Melphalan. Validate via LC-MS for metabolite quantification .

    Q. How can researchers design in vitro models to accurately predict this compound's clinical efficacy in hematologic malignancies?

    • Methodological Answer : Use primary BMSCs/HOBs or myeloma cell lines (e.g., RPMI-8226) treated with clinically relevant doses (e.g., 20–50 µg/mL). Measure endpoints like IL-6 suppression, apoptosis (Annexin V/PI staining), and DNA damage (γH2AX foci). Compare results to in vivo responses (e.g., intravitreal dosing in retinoblastoma models) .

    Propriétés

    IUPAC Name

    (2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid;hydrochloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C13H18Cl2N2O2.ClH/c14-5-7-17(8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19;/h1-4,12H,5-9,16H2,(H,18,19);1H/t12-;/m0./s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    OUUYBRCCFUEMLH-YDALLXLXSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC(=CC=C1CC(C(=O)O)N)N(CCCl)CCCl.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1=CC(=CC=C1C[C@@H](C(=O)O)N)N(CCCl)CCCl.Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C13H19Cl3N2O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60872785
    Record name Melphalan hydrochloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60872785
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    341.7 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Solubility

    95% ethanol <0.9 (mg/mL), 10% aqueous ethanol 1.3 (mg/mL), Methanol 2.8 - 5.6 (mg/mL), Water 1.7 - 2.3 (mg/mL), Chloroform <1 (mg/mL), 0.1NHCL 9-17 (mg/mL), 0.1 N NaOH 7-10.6 (mg/mL), Acetone <1 (mg/mL), pH 4 citrate buffer 2.2 - 2.6 (mg/mL), pH 9 borate buffer 2.0 - 2.4 (mg/mL)
    Record name MELPHALAN
    Source NCI Investigational Drugs
    URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/8806%20(1992).txt
    Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

    CAS No.

    3223-07-2
    Record name Melphalan hydrochloride
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=3223-07-2
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Melphalan hydrochloride
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003223072
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name Melphalan hydrochloride
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8806
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
    Record name Melphalan hydrochloride
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60872785
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name (2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoic acid;hydrochloride
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
    Record name MELPHALAN HYDROCHLORIDE
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VXP4V453T
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Melphalan hydrochloride
    Melphalan hydrochloride
    Melphalan hydrochloride
    Melphalan hydrochloride
    Melphalan hydrochloride

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.